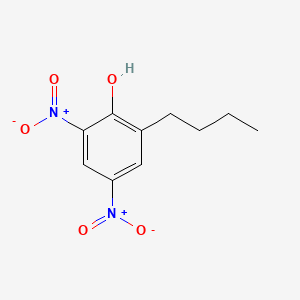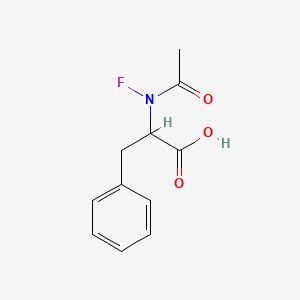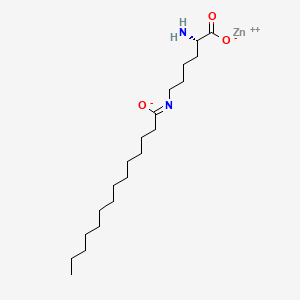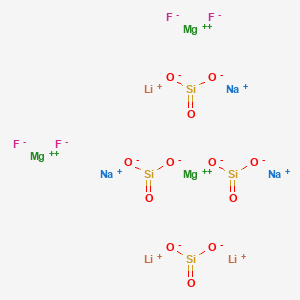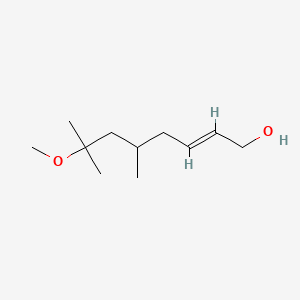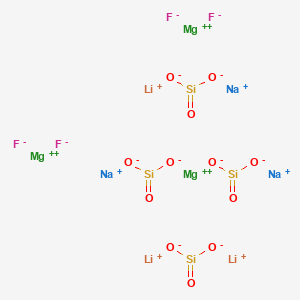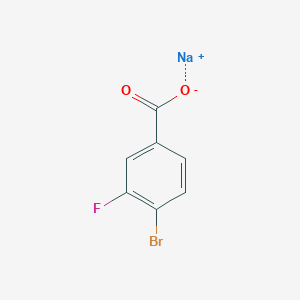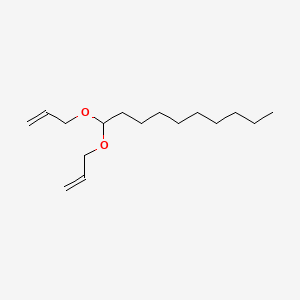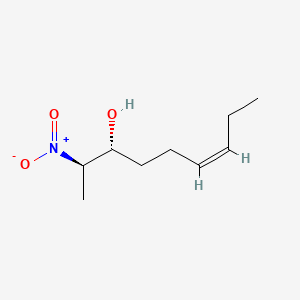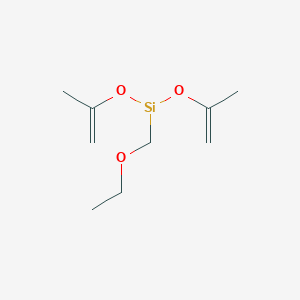
Ethoxymethylbis((1-methylvinyl)oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxymethylbis((1-methylvinyl)oxy)silane is a silane coupling agent known for its ability to enhance the adhesion between organic polymers and inorganic materials. This compound is particularly valuable in the field of material science due to its unique chemical structure, which allows it to form strong covalent bonds with both organic and inorganic surfaces.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethoxymethylbis((1-methylvinyl)oxy)silane typically involves the reaction of vinyltrimethoxysilane with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Vinyltrimethoxysilane+Ethanol→this compound+Methanol
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethoxymethylbis((1-methylvinyl)oxy)silane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are crucial for its application as a coupling agent.
Common Reagents and Conditions
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanol groups. This reaction is typically catalyzed by acids or bases.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, which are essential for creating strong adhesive interfaces.
Polymerization: this compound can polymerize with other monomers to form cross-linked networks, enhancing the mechanical properties of composite materials.
Major Products Formed
The major products formed from these reactions include siloxane polymers and cross-linked networks, which are integral to the compound’s function as a coupling agent.
Scientific Research Applications
Ethoxymethylbis((1-methylvinyl)oxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials in composite formulations.
Biology: The compound is employed in the modification of biomaterials to enhance their compatibility with biological tissues.
Medicine: In medical research, this compound is used to develop advanced drug delivery systems and medical implants.
Industry: The compound is widely used in the production of coatings, adhesives, and sealants to improve their performance and durability.
Mechanism of Action
The mechanism of action of ethoxymethylbis((1-methylvinyl)oxy)silane involves the formation of covalent bonds between its silane groups and the surfaces of organic and inorganic materials. This bonding enhances the interfacial adhesion, leading to improved mechanical properties of the composite materials. The molecular targets include hydroxyl groups on the surfaces of inorganic materials and functional groups on organic polymers.
Comparison with Similar Compounds
Similar Compounds
- Vinyltrimethoxysilane
- Vinyltriethoxysilane
- Methacryloxypropyltrimethoxysilane
Uniqueness
Ethoxymethylbis((1-methylvinyl)oxy)silane is unique due to its dual functionality, which allows it to interact with both organic and inorganic surfaces. This dual functionality makes it more versatile compared to other silane coupling agents, which may only interact with one type of surface.
Properties
CAS No. |
80228-88-2 |
|---|---|
Molecular Formula |
C9H17O3Si |
Molecular Weight |
201.31 g/mol |
InChI |
InChI=1S/C9H17O3Si/c1-6-10-7-13(11-8(2)3)12-9(4)5/h2,4,6-7H2,1,3,5H3 |
InChI Key |
WPHRORLDVQPXNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC[Si](OC(=C)C)OC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


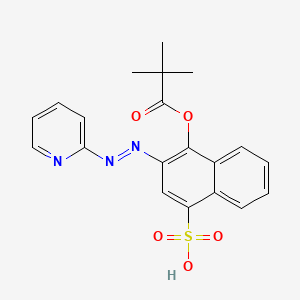
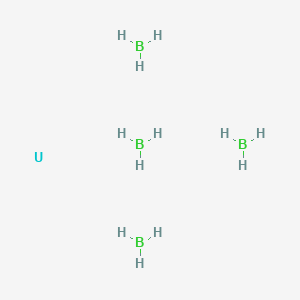
![2-bromo-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B12651005.png)
